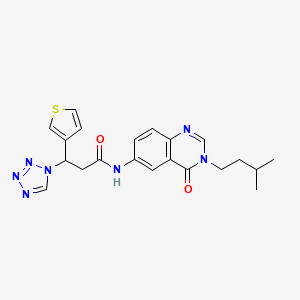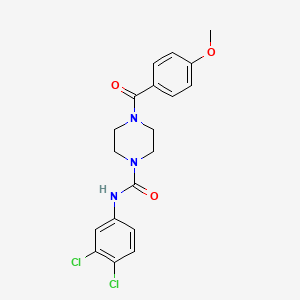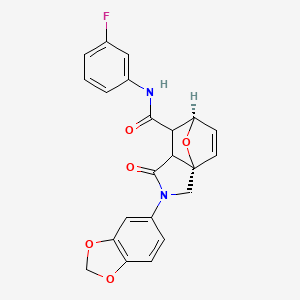methylphosphonate](/img/structure/B13372771.png)
Diphenyl [(4-chloro-1,3-benzothiazol-2-yl)amino](phenyl)methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate is a complex organic compound that features a benzothiazole ring, a phosphonate group, and a chlorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or plasticizers.
Mecanismo De Acción
The mechanism of action of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, leading to the inhibition of enzymes that utilize phosphate as a substrate.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate: Unique due to the combination of benzothiazole and phosphonate groups.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Phosphonate derivatives: Used in various applications, including as enzyme inhibitors and flame retardants.
Uniqueness
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate stands out due to its dual functionality, combining the properties of both benzothiazole and phosphonate groups
Propiedades
Fórmula molecular |
C26H20ClN2O3PS |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
4-chloro-N-[diphenoxyphosphoryl(phenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H20ClN2O3PS/c27-22-17-10-18-23-24(22)28-26(34-23)29-25(19-11-4-1-5-12-19)33(30,31-20-13-6-2-7-14-20)32-21-15-8-3-9-16-21/h1-18,25H,(H,28,29) |
Clave InChI |
HRMFONPXMNXIPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(NC2=NC3=C(S2)C=CC=C3Cl)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)


![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13372753.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)
